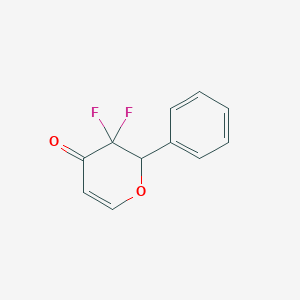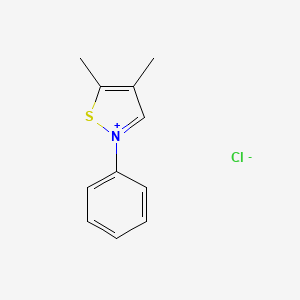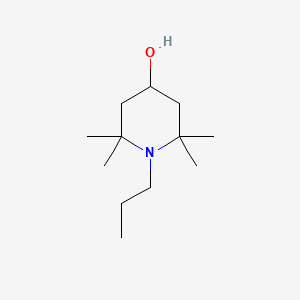
2,2,6,6-Tetramethyl-1-propylpiperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,6,6-Tetramethyl-1-propylpiperidin-4-ol is an organic compound with the molecular formula C9H19NO. It is a derivative of piperidine, characterized by the presence of four methyl groups and a hydroxyl group on the piperidine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-1-propylpiperidin-4-ol typically involves the conjugate addition reaction of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction . The intermediate triacetone amine is then reduced to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process includes careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,2,6,6-Tetramethyl-1-propylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylamines in the presence of oxidants like oxone.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can participate in substitution reactions, such as allylic amination of allylic chlorides to form allylated tertiary amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants like oxone, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include hydroxylamines, allylated tertiary amines, and other substituted derivatives .
科学的研究の応用
2,2,6,6-Tetramethyl-1-propylpiperidin-4-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,2,6,6-Tetramethyl-1-propylpiperidin-4-ol involves its interaction with molecular targets and pathways. It acts as a hindered base, which allows it to participate in various chemical reactions by stabilizing reactive intermediates. The compound’s hydroxyl group can also participate in hydrogen bonding, influencing its reactivity and interactions with other molecules .
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered secondary amine used to prepare metallo-amide bases.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: Known for its use in the preparation of silylketene acetals.
2,2,6,6-Tetramethyl-4-piperidinol: Used in the study of chemoselective deoxidization of graphene oxide.
Uniqueness
2,2,6,6-Tetramethyl-1-propylpiperidin-4-ol is unique due to its specific structural features, such as the presence of a propyl group and a hydroxyl group on the piperidine ring. These features contribute to its distinct reactivity and applications in various fields.
特性
CAS番号 |
114629-74-2 |
|---|---|
分子式 |
C12H25NO |
分子量 |
199.33 g/mol |
IUPAC名 |
2,2,6,6-tetramethyl-1-propylpiperidin-4-ol |
InChI |
InChI=1S/C12H25NO/c1-6-7-13-11(2,3)8-10(14)9-12(13,4)5/h10,14H,6-9H2,1-5H3 |
InChIキー |
OGTRVPXWOCZRGL-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(CC(CC1(C)C)O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate](/img/structure/B14289205.png)
![2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol](/img/structure/B14289210.png)
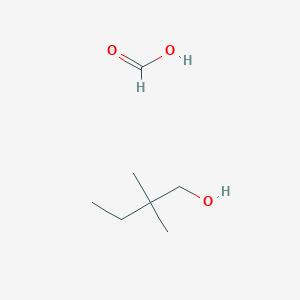
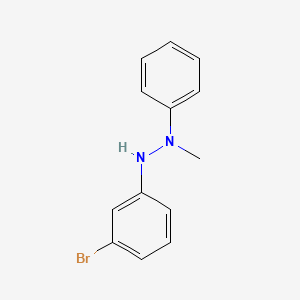
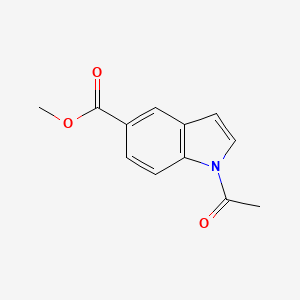
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(pentafluorobenzene)](/img/structure/B14289243.png)
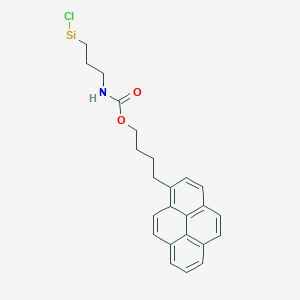
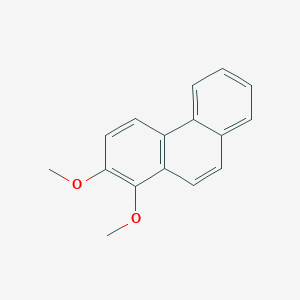
![4-[3-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B14289250.png)
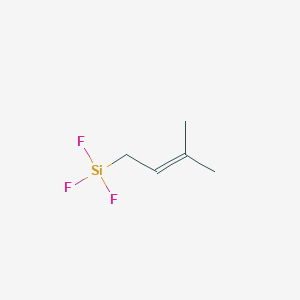
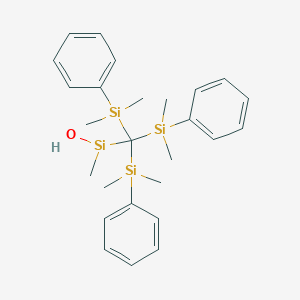
![3,3,4,4-Tetrafluoro-4-[(trifluoroethenyl)oxy]but-1-ene](/img/structure/B14289274.png)
